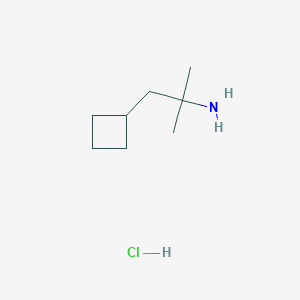
Cloruro de cianometanosulfonilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyanomethanesulfonyl chloride is a chemical compound with the molecular formula CH₃SO₂CN. It belongs to the class of sulfonyl chlorides, which are versatile reagents widely used in organic synthesis for the preparation of various functional groups and compounds. This compound serves as a precursor to a range of valuable intermediates and final products due to its unique chemical properties and reactivity .
Aplicaciones Científicas De Investigación
Cyanomethanesulfonyl chloride has a wide range of applications in scientific research:
Pharmaceuticals: It is used as a key intermediate in the synthesis of pharmaceutical compounds, particularly tyrosine kinase inhibitors, which are crucial in cancer treatment.
Organic Synthesis: It is employed in the synthesis of various organic compounds, including amino acids, pharmaceuticals, and agrochemicals.
Material Science: Used in the preparation of advanced materials and polymers due to its reactivity and ability to introduce functional groups.
Mecanismo De Acción
Target of Action
Cyanomethanesulfonyl chloride is primarily used as a reagent in organic synthesis . It is involved in the preparation of various functional groups and compounds . .
Mode of Action
As a reagent in organic synthesis, it likely interacts with other compounds to facilitate the formation of new chemical bonds, leading to the creation of various functional groups and compounds .
Biochemical Pathways
As a reagent in organic synthesis, it is involved in a wide range of chemical reactions, potentially affecting various biochemical pathways depending on the specific context of its use .
Result of Action
The molecular and cellular effects of Cyanomethanesulfonyl chloride’s action largely depend on the specific context of its use. As a reagent in organic synthesis, its primary effect is to facilitate the formation of new chemical bonds, leading to the creation of various functional groups and compounds .
Action Environment
The action, efficacy, and stability of Cyanomethanesulfonyl chloride can be influenced by various environmental factors. For instance, it is known to be a solid at room temperature . .
Análisis Bioquímico
Cellular Effects
It is known that chloride ions play a significant role in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that methanesulfonyl chloride, a related compound, is highly reactive and functions as an electrophile
Temporal Effects in Laboratory Settings
It is known that temperature can significantly affect the results of lab tests , so it is possible that the effects of Cyanomethanesulfonyl chloride may change over time under different conditions.
Dosage Effects in Animal Models
It is known that animal models play a crucial role in biomedical research
Metabolic Pathways
Chloride ions are known to play a role in various metabolic processes
Transport and Distribution
Chloride ions are known to be transported and distributed in various ways, including through ClC channels and transporters
Subcellular Localization
It is known that RNA localization is essential for regulating spatial translation , and that voltage-gated sodium channels have compartment-specific localizations
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cyanomethanesulfonyl chloride can be synthesized through a multi-step process. One common method involves the reaction of chloroacetonitrile with sodium sulfite in water to form a sodium salt, which is then treated with phosphorus pentachloride and phosphorus oxychloride at 70°C. This reaction yields cyanomethanesulfonyl chloride after purification .
Industrial Production Methods: In an industrial setting, the production of cyanomethanesulfonyl chloride follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards .
Types of Reactions:
Nucleophilic Substitution Reactions: Cyanomethanesulfonyl chloride is a good electrophile and undergoes nucleophilic substitution reactions with nucleophiles such as amines, alcohols, and thiols.
Cyanation Reactions: It serves as a source of the cyano functional group, useful for introducing carbon-carbon triple bonds into organic molecules.
Protection and Deprotection Chemistry: Sulfonyl chlorides, including cyanomethanesulfonyl chloride, are used as protecting groups in organic synthesis to temporarily mask reactive functional groups.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Reagents: Phosphorus pentachloride, phosphorus oxychloride
Conditions: Typically carried out at elevated temperatures (e.g., 70°C) under an inert atmosphere.
Major Products Formed:
Sulfonamides: Formed from reactions with amines
Sulfonates: Formed from reactions with alcohols
Nitriles: Formed from cyanation reactions
Comparación Con Compuestos Similares
Methanesulfonyl Chloride: Similar in structure but lacks the cyano group.
Trifluoromethanesulfonyl Chloride: Contains a trifluoromethyl group, making it more reactive and useful in different contexts compared to cyanomethanesulfonyl chloride.
Uniqueness: Cyanomethanesulfonyl chloride is unique due to its ability to introduce both cyano and sulfonyl functional groups into organic molecules. This dual functionality makes it a valuable reagent in organic synthesis, providing versatility that similar compounds may lack .
Propiedades
IUPAC Name |
cyanomethanesulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2ClNO2S/c3-7(5,6)2-1-4/h2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSOXEHOYDPAXTG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.56 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27869-04-1 |
Source


|
| Record name | cyanomethanesulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2-chlorophenyl)methyl]-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2407585.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}propanamide](/img/structure/B2407587.png)




![4-amino-6-methyl-3-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one](/img/structure/B2407592.png)
![5-[(3-amino-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid](/img/structure/B2407594.png)


